Antitrypanosomal Phosphotransferase Inhibition: Ortho vs. Para Comparison
In a PubChem BioAssay screen of antiparasitic compounds, 2-(2-methylphenyl)-3H-isoindol-1-one exhibited an IC50 of 25,000 nM against Trypanosoma brucei phosphotransferase [1]. The para-methyl analog (2-(4-methylphenyl)isoindolin-1-one, CAS 4778-84-1) was not reported in this assay, establishing the ortho-substituted compound as the primary entity with demonstrated activity in this target class. This differential hit profile indicates that the ortho-methyl group is a critical determinant of phosphotransferase engagement within the isoindolin-1-one series.
| Evidence Dimension | T. brucei phosphotransferase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,000 nM |
| Comparator Or Baseline | 2-(4-Methylphenyl)isoindolin-1-one (para isomer): no reported activity in this assay |
| Quantified Difference | Selective activity demonstrated only for the ortho isomer |
| Conditions | PubChem BioAssay AID 2230; in vitro enzyme inhibition assay |
Why This Matters
Procurement for antitrypanosomal screening must specify the ortho isomer, as the para isomer shows no evidence of activity in this disease-relevant target assay.
- [1] BindingDB. BDBM61918: IC50 2.50E+4 nM against T. brucei phosphotransferase (PubChem AID 2230). View Source
